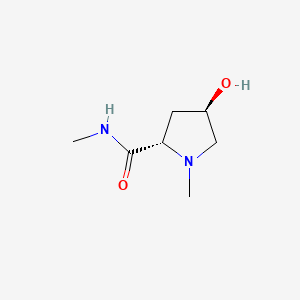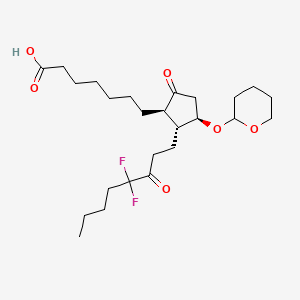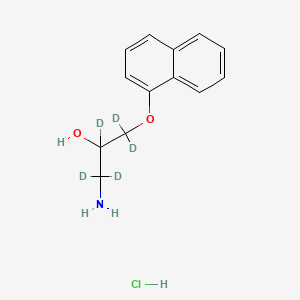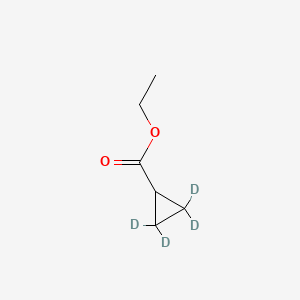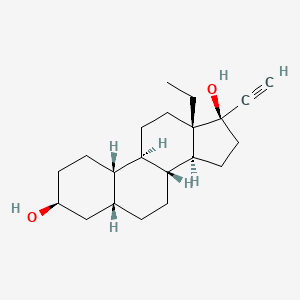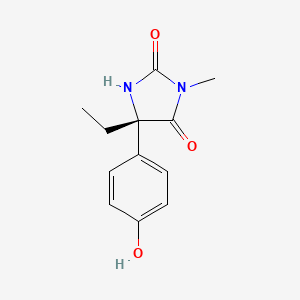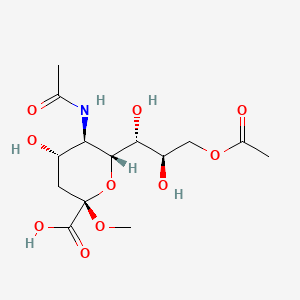
Triethylenethiophosphoramide-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylenethiophosphoramide-d12, also known as 1,1’,1’’-Phosphinothioylidynetrisaziridine-d12 or Tris (1-aziridinyl)phosphine-d12, is a stable isotope labelled compound . It has a molecular formula of C6D12N3PS and a molecular weight of 201.29 . It falls under the categories of Anticancerous, TRC, Carcinogens, and Stable isotopes .
Molecular Structure Analysis
The molecular structure of Triethylenethiophosphoramide-d12 consists of carbon ©, deuterium (D), nitrogen (N), phosphorus (P), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule would require more specific information or a detailed molecular structure diagram, which is not provided in the search results.Chemical Reactions Analysis
Triethylenethiophosphoramide and its oxo analogue (Tepa) are trifunctional alkylating agents with a broad spectrum of antitumor activity . They can alkylate DNA via two pathways . In the first pathway, these agents can form cross-links with DNA molecules via two different mechanisms . The first mechanism involves a ring-opening reaction initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second mechanism involves a direct nucleophilic ring opening of the aziridyl group . In the second pathway, these agents act as a cell-penetrating carrier for aziridine, which is released via hydrolysis . The released aziridine can form a cross-link with N7-Guanine .Physical And Chemical Properties Analysis
Triethylenethiophosphoramide-d12 is a solid substance . It should be stored at 4° C . Its melting point is between 47-49° C .Mécanisme D'action
The mechanism of action of Triethylenethiophosphoramide and its major metabolite (Tepa) involves the alkylation of DNA . This can occur via two pathways, but it remains unclear which pathway represents the precise mechanism of action . In the first pathway, these agents can form cross-links with DNA molecules via two different mechanisms . In the second pathway, these agents act as a cell-penetrating carrier for aziridine, which is released via hydrolysis . The released aziridine can then form a cross-link with N7-Guanine .
Safety and Hazards
Triethylenethiophosphoramide-d12 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute toxicity when ingested (Oral Category 2) and is a Category 1B carcinogen . It is fatal if swallowed and may cause cancer . It should be stored locked up and disposed of to an approved waste disposal plant .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Triethylenethiophosphoramide-d12 can be achieved through the reaction of thiophosphoryl chloride with diethylenetriamine-d12 in the presence of a base.", "Starting Materials": [ "diethylenetriamine-d12", "thiophosphoryl chloride", "base (such as triethylamine)" ], "Reaction": [ "Add diethylenetriamine-d12 to a flask containing anhydrous tetrahydrofuran (THF) and stir for 10 minutes.", "Slowly add thiophosphoryl chloride dropwise to the flask while stirring.", "Add a base (such as triethylamine) to the flask and continue stirring for 24 hours at room temperature.", "Filter the mixture to remove any solids and evaporate the solvent under reduced pressure.", "Purify the resulting crude product using column chromatography to obtain Triethylenethiophosphoramide-d12 as a colorless oil." ] } | |
Numéro CAS |
1276372-62-3 |
Formule moléculaire |
C6H12N3PS |
Poids moléculaire |
201.29 |
Nom IUPAC |
sulfanylidene-tris(2,2,3,3-tetradeuterioaziridin-1-yl)-$l^{5} |
InChI |
InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
Clé InChI |
FOCVUCIESVLUNU-LBTWDOQPSA-N |
SMILES |
C1CN1P(=S)(N2CC2)N3CC3 |
Synonymes |
1,1’,1’’-Phosphinothioylidynetrisaziridine-d12; Tris(1-aziridinyl)phosphine-d12 Sulfide; AI 3-24916-d12; CBC 806495-d12; Girostan-d12; N,N’,N’’-Triethylenethio_x000B_phosphoramide-d12; Oncotepa-d12; Oncothio-tepa-d12; Oncotiotepa-d12; Phosphorothioic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



